molecular formula C12H13ClN2O2 B3159476 methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate CAS No. 862377-53-5

methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate

Cat. No. B3159476
CAS RN: 862377-53-5
M. Wt: 252.69 g/mol
InChI Key: WCSCFRDQHOTFSS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate, also known as chloroindanylpropionate, is a synthetic indole derivative that has been used in a variety of scientific experiments due to its unique properties. It is a derivative of indole, an aromatic heterocyclic organic compound that is found in many natural products, and is composed of two nitrogen-containing rings. The chemical structure of chloroindanylpropionate consists of a 7-chloro-1H-indol-3-yl group attached to a propanoate group, with a methyl group attached to the nitrogen of the indole ring. Chloroindanylpropionate has been used in a variety of scientific applications, including the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as an active ingredient in drug development.

Scientific Research Applications

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .

Antiviral Activity

Some indole derivatives have been reported as antiviral agents . For example, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-HIV Activity

Indole derivatives have been used in the development of anti-HIV drugs . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported for their potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, which makes them potential candidates for the development of antioxidant drugs .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . They can be used in the development of new drugs to manage blood sugar levels .

Antimalarial Activity

Indole derivatives have been used in the development of antimalarial drugs . Their unique chemical structure allows them to interfere with the life cycle of malaria parasites .

properties

IUPAC Name

methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSCFRDQHOTFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-3-(7-chloro-1H-indol-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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